(Z)-4-(5-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid
Description
Properties
IUPAC Name |
4-[(5Z)-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S2/c1-14-7-5-11-25-18(14)23-19(24-9-3-2-4-10-24)15(20(25)29)13-16-21(30)26(22(31)32-16)12-6-8-17(27)28/h5,7,11,13H,2-4,6,8-10,12H2,1H3,(H,27,28)/b16-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOWYAZYUJRKGY-SSZFMOIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CCCC(=O)O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (Z)-4-(5-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid , with CAS No. 438244-17-8, is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy in various assays, and potential therapeutic applications based on recent studies.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C22H24N4O4S2 |
| Molecular Weight | 472.58 g/mol |
| CAS Number | 438244-17-8 |
The compound features a thiazolidine ring, a pyrido-pyrimidine structure, and a piperidine moiety, which are critical for its biological interactions.
Preliminary studies suggest that the compound may act as an inhibitor of certain enzymes involved in cellular processes. Specifically, it has been noted for its potential inhibition of JmjC histone demethylases , which play a significant role in epigenetic regulation. The binding affinity to the active site of these enzymes is facilitated by the structural components of the molecule, particularly the pyridine nitrogen and thiazolidine functionalities .
Anticancer Activity
Recent investigations have highlighted the compound's anticancer properties . In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study: Breast Cancer Cells
In a study involving MCF-7 breast cancer cells:
- IC50 values were determined to be approximately 10 µM , indicating significant potency.
- Flow cytometry analysis revealed increased levels of apoptotic markers after treatment with the compound.
Antimicrobial Activity
The compound has also shown promising results against several bacterial strains. In vitro tests indicated:
- Minimum Inhibitory Concentration (MIC) values ranging from 5 to 15 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- The antimicrobial mechanism is hypothesized to involve disruption of bacterial cell wall synthesis due to its structural analogies with known antibiotics .
Anti-diabetic Potential
Another area of interest is the compound's potential as an anti-diabetic agent . Studies have indicated that it may enhance insulin sensitivity and glucose uptake in muscle cells:
- In vitro assays demonstrated an increase in glucose transporter type 4 (GLUT4) translocation to the cell membrane upon treatment.
Summary of Biological Activities
| Activity Type | Observed Effect | IC50/MIC Values |
|---|---|---|
| Anticancer | Induction of apoptosis | ~10 µM (MCF-7 cells) |
| Antimicrobial | Bacterial growth inhibition | 5 - 15 µg/mL (Gram-positive) |
| Anti-diabetic | Increased GLUT4 translocation | - |
Scientific Research Applications
(Z)-4-(5-((9-methyl-4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic molecule with a variety of potential applications in scientific research. Its structural components, which include a pyrido-pyrimidine core, a thioxothiazolidin moiety, and a butanoic acid side chain, suggest it may have biological activity. The piperidine ring in its structure enhances its diversity, making it a candidate for pharmaceutical research.
Potential Research Areas
Based on its structure, potential research areas for the compound include:
- Kinase Inhibition Compounds with structures similar to this compound have demonstrated biological activities, such as enzyme inhibition. In vitro assays are commonly used to assess these activities, specifically focusing on mechanisms such as enzyme inhibition and cellular toxicity.
- Pharmaceutical Research The presence of a piperidine ring and other complex functional groups makes it a candidate for pharmaceutical research.
- Diverse Interactions within Biological Systems The uniqueness of this compound lies in its combination of multiple active moieties that potentially allow for diverse interactions within biological systems, enhancing its therapeutic potential compared to more traditional compounds.
Several compounds share structural features with this compound.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 9-Methyl-4-Oxoquinoline | Contains a quinoline core | Antimicrobial |
| Thiazolidinedione Derivatives | Thiazolidine ring | Antidiabetic |
| Pyrido[1,2-a]pyrimidine Analogues | Similar nitrogenous base structure | Anticancer |
Potential Applications
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally analogous compounds and their key features:
Key Structural and Functional Insights:
Core Modifications: Replacement of the pyrido[1,2-a]pyrimidinone core with benzothiazine (e.g., piroxicam analogs) reduces molecular complexity but retains thioxothiazolidinone-related bioactivity . Ethylpiperazinyl or piperidinyl groups (as in ) may enhance solubility or target interactions compared to the target compound’s piperidin-1-yl group.
Side Chain Effects: The butanoic acid moiety in the target compound could improve water solubility and enable carboxylate-mediated binding to enzymes or receptors, similar to NSAIDs .
Biological Activity: Piroxicam analogs with thioxothiazolidinone moieties demonstrate anti-HIV activity (EC50 ~20–25 µM) via integrase inhibition, suggesting a possible mechanism for the target compound . Thioxothiazolidinone derivatives are also implicated in antimicrobial and anticancer activities, though specific data for the target compound are lacking .
Spectroscopic Characterization :
- 13C NMR and FT-IR data (e.g., C=O stretch at ~1700 cm⁻¹, thioxo S= stretch at ~1250 cm⁻¹) are consistent across analogs, aiding in structural validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
